Ethyl 2-amino-2-ethyloctanoate

Lipophilicity LogP ADME Prediction

Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6) is an α,α-disubstituted non-proteinogenic amino acid ester with the molecular formula C₁₂H₂₅NO₂ and a molecular weight of 215.33 g/mol. This compound exists as a racemic mixture unless specified otherwise and is primarily utilized as a versatile research chemical and synthetic building block for the construction of more complex molecular architectures.

Molecular Formula C12H25NO2
Molecular Weight 215.337
CAS No. 164262-28-6
Cat. No. B574379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-ethyloctanoate
CAS164262-28-6
Molecular FormulaC12H25NO2
Molecular Weight215.337
Structural Identifiers
SMILESCCCCCCC(CC)(C(=O)OCC)N
InChIInChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3
InChIKeyBWFGKSUCLYNHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6) Sourcing Guide: Verified Properties for Research Procurement


Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6) is an α,α-disubstituted non-proteinogenic amino acid ester with the molecular formula C₁₂H₂₅NO₂ and a molecular weight of 215.33 g/mol [1]. This compound exists as a racemic mixture unless specified otherwise and is primarily utilized as a versatile research chemical and synthetic building block for the construction of more complex molecular architectures . In contrast to its enantiomerically pure (S)-form (CAS 164453-65-0), the racemic variant presents distinct economic and stereochemical considerations for non-chiral applications. Its commercial availability is supported by multiple vendors in the global marketplace, with defined logistical parameters such as storage recommendations of 2–8°C in sealed, dry conditions .

Why Substituting Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6) with Common Analogs Compromises Procurement Value


The substitution of Ethyl 2-amino-2-ethyloctanoate with seemingly interchangeable α,α-disubstituted amino acid derivatives or its free acid form introduces significant variability in key physicochemical, safety, and stereochemical parameters. This variability can undermine the reproducibility of experimental workflows, alter downstream synthetic outcomes, and lead to non-compliance with safety or logistical requirements. Critical differentiators such as calculated LogP, rotatable bond count, and regulatory hazard classification are not uniform across this compound class, necessitating a compound-specific evaluation to ensure that the procured material aligns with the precise demands of the research application [1]. The following evidence guide quantifies these precise points of differentiation.

Quantitative Differentiator Analysis: Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6) vs. Closest Analogs


Lipophilicity Differentiator: Quantified LogP Advantage Over Free Acid Form

Ethyl 2-amino-2-ethyloctanoate (target racemic ester) exhibits significantly higher lipophilicity compared to its free acid counterpart, 2-amino-2-ethyloctanoic acid (racemic, CAS 114781-07-6). The target compound's calculated LogP is 3.18 [1], whereas the corresponding free acid has a predicted LogP of 0.2 (XLogP3-AA) . This difference of approximately 3 LogP units translates to a theoretical ~1000-fold increase in octanol-water partition coefficient, impacting its predicted behavior in membrane permeability assays and extraction protocols.

Lipophilicity LogP ADME Prediction Bioavailability Membrane Permeability

Safety and Handling Differentiator: Contrasting Hazard Classifications vs. Free Acid

According to the European Chemicals Agency (ECHA) C&L Inventory, Ethyl 2-amino-2-ethyloctanoate (racemic, CAS 164262-28-6) carries a mandatory, harmonized hazard classification as Eye Irritant Category 2 (H319) [1]. In direct contrast, the corresponding free acid, (2S)-2-amino-2-ethyloctanoic acid (CAS 114781-19-0), has no hazard classification data available for skin or eye irritation according to its Safety Data Sheet, where these endpoints are listed as 'no data available' [2]. This presents a clear, verifiable distinction in regulatory and safety profiles that must be accounted for in laboratory protocols.

Safety Toxicology Handling GHS Classification Risk Assessment

Physicochemical Differentiator: Predicted Boiling Point and Density vs. Free Acid

Computational predictions indicate a notable divergence in key physicochemical properties between the ester and acid forms. Ethyl 2-amino-2-ethyloctanoate (racemic) has a predicted boiling point of 270.7 ± 13.0 °C and density of 0.920 ± 0.06 g/cm³ . The corresponding free acid, 2-amino-2-ethyloctanoic acid (racemic), exhibits a higher predicted boiling point of 294.8 ± 23.0 °C and a higher density of 0.975 ± 0.06 g/cm³ . This class-level inference suggests the ester form is generally more volatile and less dense, which can influence its behavior in experimental setups requiring heating or density-dependent separations.

Physicochemical Properties Boiling Point Density Compound Handling Volatility

Economic and Stereochemical Differentiator: Cost vs. Enantiopure (S)-Form

From a procurement perspective, the racemic Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6) is consistently offered at a lower commercial price point than its enantiopure (S)-enantiomer (CAS 164453-65-0). For comparable purity specifications (e.g., ≥95%), the racemic form is marketed as a more cost-effective building block for non-stereospecific applications [1]. In contrast, the (S)-enantiomer commands a premium price, reflecting its value in chiral synthesis, and is supplied with specialized analytical data, such as LogP (experimental 3.32770) and specific optical rotation, which are critical for enantioselective applications . This economic differentiation allows for optimized budget allocation based on the stereochemical requirements of the research project.

Procurement Cost Analysis Stereochemistry Chiral Building Blocks Pricing

Validated Application Scenarios for Ethyl 2-amino-2-ethyloctanoate (CAS 164262-28-6)


Cost-Efficient Building Block for Achiral Synthetic Pathways

Given its economic advantage over enantiopure forms, Ethyl 2-amino-2-ethyloctanoate (racemic) is the preferred starting material for synthetic routes where stereochemistry is not a determinant factor [1]. Its lower procurement cost allows for larger-scale exploratory synthesis or the production of non-chiral intermediates without the financial burden associated with chiral-specific reagents. The compound's predicted moderate lipophilicity (LogP 3.18) [2] further supports its utility in organic reactions requiring a hydrophobic substrate.

Hydrophobic Probe or Substrate in Cell-Based Assays

The calculated LogP of 3.18 [1] positions Ethyl 2-amino-2-ethyloctanoate as a significantly more lipophilic entity compared to its free acid counterpart (LogP 0.2). This property suggests its suitability as a hydrophobic molecular probe in assays designed to evaluate membrane permeability or passive diffusion across lipid bilayers. Its ester functionality also makes it a potential substrate for esterase activity studies, where hydrolysis can be monitored as a functional readout.

Model Compound for GHS-Compliant Safety Protocol Development

The defined hazard classification of Ethyl 2-amino-2-ethyloctanoate as an Eye Irritant (H319) [1] makes it a useful model compound for developing and validating laboratory safety protocols and training materials. In contrast to analogs with undefined hazards, its clear GHS classification ensures that handling procedures, including the use of eye protection (P280) and emergency eye-wash protocols (P305+P351+P338), can be rigorously established and verified [2]. This provides a concrete, compliance-driven rationale for its selection in safety-focused research environments.

Reference Standard for Analytical Method Development

The availability of defined chromatographic parameters, such as an HPLC retention time of ~5 minutes under specified conditions (UV detection at 210 nm) and a characteristic GC-MS base peak at m/z 187 [1], supports the use of this compound as a reference standard. It is valuable for the development and calibration of analytical methods (e.g., HPLC, LC-MS, GC-MS) intended for the detection or quantification of similar α,α-disubstituted amino acid esters in complex mixtures or reaction monitoring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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